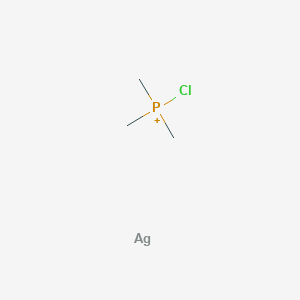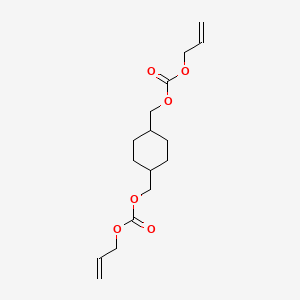
Diallyl cyclohexane-1,4-diylbis(methylenecarbonate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diallyl cyclohexane-1,4-diylbis(methylenecarbonate) is a chemical compound with the molecular formula C16H24O6. It is characterized by the presence of a cyclohexane ring substituted with two allyl groups and two methylenecarbonate groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diallyl cyclohexane-1,4-diylbis(methylenecarbonate) typically involves the reaction of cyclohexane-1,4-diol with allyl chloroformate in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to yield the desired product .
Industrial Production Methods
Industrial production of diallyl cyclohexane-1,4-diylbis(methylenecarbonate) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Diallyl cyclohexane-1,4-diylbis(methylenecarbonate) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the methylenecarbonate groups to hydroxyl groups.
Substitution: The allyl groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as halides and amines can be used under mild conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of cyclohexane-1,4-diol derivatives.
Substitution: Formation of substituted cyclohexane derivatives.
Scientific Research Applications
Diallyl cyclohexane-1,4-diylbis(methylenecarbonate) has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers and resins with unique mechanical properties.
Mechanism of Action
The mechanism of action of diallyl cyclohexane-1,4-diylbis(methylenecarbonate) involves its interaction with specific molecular targets and pathways. The compound can undergo hydrolysis to release allyl alcohol and cyclohexane-1,4-diol, which can further interact with biological molecules. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Cyclohexane-1,4-diylbis(methylene) diacrylate: Similar structure but with acrylate groups instead of allyl groups.
Cyclohexane-1,4-diylbis(methylene) diacetate: Contains acetate groups instead of carbonate groups.
Properties
CAS No. |
36528-45-7 |
|---|---|
Molecular Formula |
C16H24O6 |
Molecular Weight |
312.36 g/mol |
IUPAC Name |
[4-(prop-2-enoxycarbonyloxymethyl)cyclohexyl]methyl prop-2-enyl carbonate |
InChI |
InChI=1S/C16H24O6/c1-3-9-19-15(17)21-11-13-5-7-14(8-6-13)12-22-16(18)20-10-4-2/h3-4,13-14H,1-2,5-12H2 |
InChI Key |
FBMMWSZSVHIASG-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)OCC1CCC(CC1)COC(=O)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


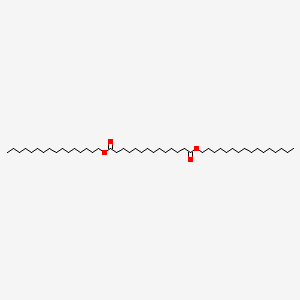
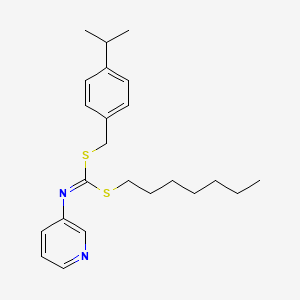
![Methyl 1-[(acetyloxy)methyl]cyclopropanecarboxylate](/img/structure/B14669152.png)
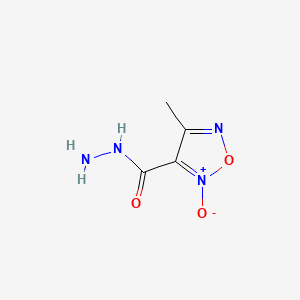




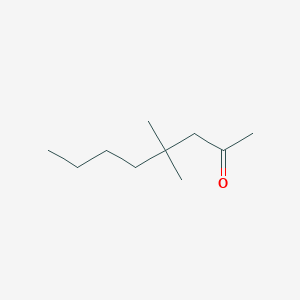
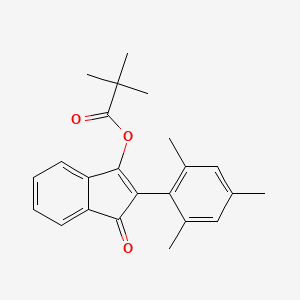

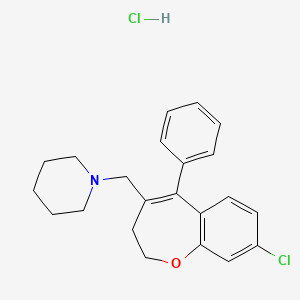
![N-[(E)-2-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)ethenyl]-N-phenylacetamide;4-methylbenzenesulfonate](/img/structure/B14669209.png)
